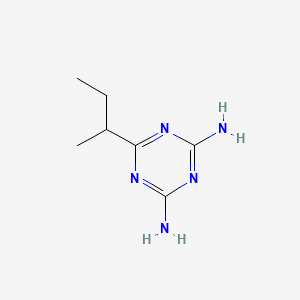
zinc;4-methylbenzenesulfinate;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;4-methylbenzenesulfinate;dihydrate is a compound that consists of zinc ions coordinated with 4-methylbenzenesulfinate ligands and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-methylbenzenesulfinate;dihydrate typically involves the reaction of zinc salts with 4-methylbenzenesulfinic acid in the presence of water. One common method is to dissolve zinc chloride in water and then add 4-methylbenzenesulfinic acid to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The resulting product is then filtered, washed, and dried to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methylbenzenesulfinic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to purification processes, such as recrystallization, to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;4-methylbenzenesulfinate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and 4-methylbenzenesulfonic acid.
Reduction: It can be reduced to form zinc metal and 4-methylbenzenesulfinate.
Substitution: The 4-methylbenzenesulfinate ligands can be substituted with other ligands, such as halides or nitrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zinc sulfate and 4-methylbenzenesulfonic acid.
Reduction: Zinc metal and 4-methylbenzenesulfinate.
Substitution: Various zinc complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Zinc;4-methylbenzenesulfinate;dihydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of zinc;4-methylbenzenesulfinate;dihydrate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The 4-methylbenzenesulfinate ligands can modulate the activity of zinc-dependent enzymes and proteins, leading to specific biological effects. The compound’s ability to release zinc ions in a controlled manner makes it a valuable tool in biomedical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc benzenesulfinate
- Zinc 4-aminobenzoate
- Zinc 4-methylbenzenesulfonate
Uniqueness
Zinc;4-methylbenzenesulfinate;dihydrate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other zinc compounds, it offers enhanced stability and solubility, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H18O6S2Zn |
|---|---|
Molekulargewicht |
411.8 g/mol |
IUPAC-Name |
zinc;4-methylbenzenesulfinate;dihydrate |
InChI |
InChI=1S/2C7H8O2S.2H2O.Zn/c2*1-6-2-4-7(5-3-6)10(8)9;;;/h2*2-5H,1H3,(H,8,9);2*1H2;/q;;;;+2/p-2 |
InChI-Schlüssel |
GZZPLJOUTLKLFX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)[O-].CC1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
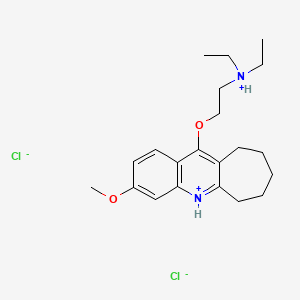
-methanone](/img/structure/B13744928.png)
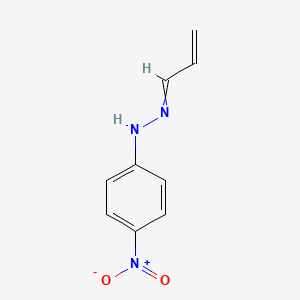


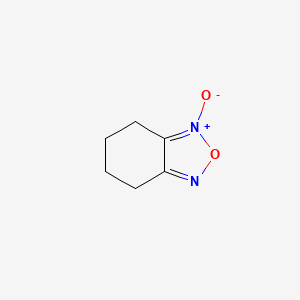
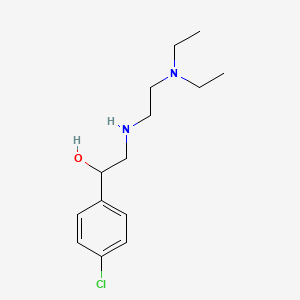
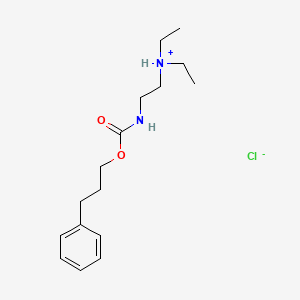

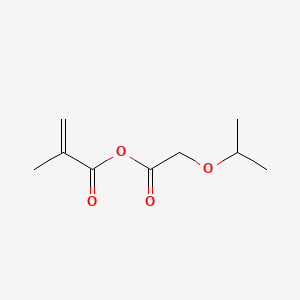
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
